1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxypyrrolidine moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may play a role in binding to these targets, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenylurea
- 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-methylphenyl)urea
- 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-chlorophenyl)urea
Uniqueness
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-27-17-10-11-25(12-17)16-8-6-15(7-9-16)24-18(26)23-14-4-2-13(3-5-14)19(20,21)22/h2-9,17H,10-12H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVAODOZTUCORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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